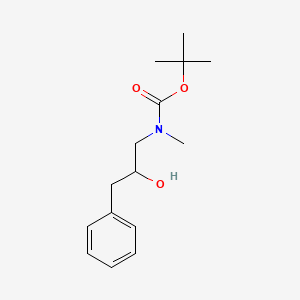
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring, an amino group, and a cyclopropyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 4-bromo-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Formation of the Propanamide Backbone: The final step involves coupling the pyrazole and cyclopropyl intermediates with a suitable amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Derivatives: Products with different functional groups replacing the bromo group.
Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to new functional groups or structural changes.
Coupled Products: More complex molecules formed through coupling reactions, expanding the compound’s utility in synthesis.
Scientific Research Applications
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Investigated for its properties in the development of new materials, such as polymers or nanomaterials.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide depends on its specific application:
Molecular Targets: It may target enzymes, receptors, or other proteins, binding to active sites or allosteric sites to modulate their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Similar structure with a chloro group instead of a bromo group.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Contains a methyl group on the pyrazole ring.
2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Features a nitro group on the pyrazole ring.
Uniqueness
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the bromo group, which can participate in specific reactions, such as halogen bonding or substitution, offering distinct reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C9H13BrN4O |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanamide |
InChI |
InChI=1S/C9H13BrN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChI Key |
PGDJLBJWDOSDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=C(C=N2)Br)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


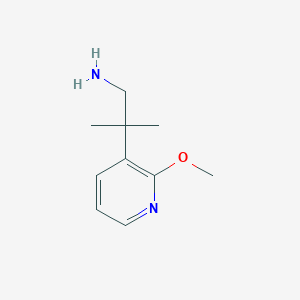
amino]valeric acid](/img/structure/B13544282.png)
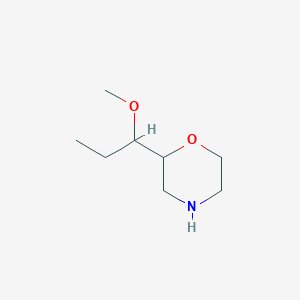
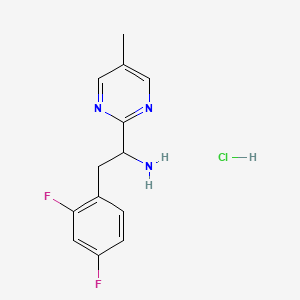
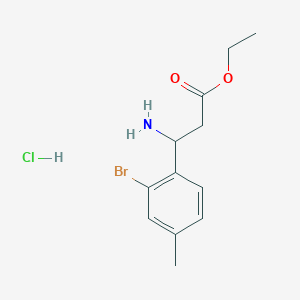
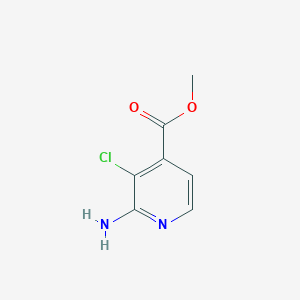
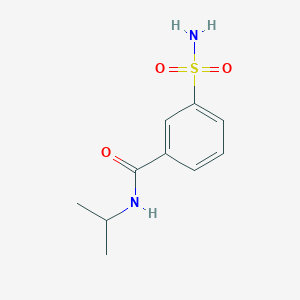
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
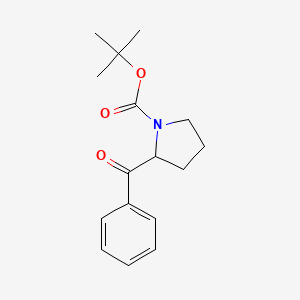
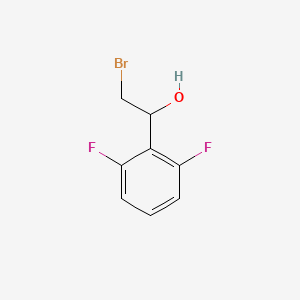
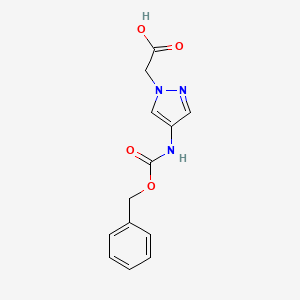
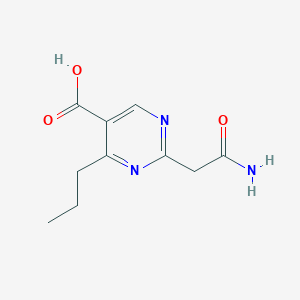
![7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)
